[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate
Overview
Description
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate, also known as TATM, is a versatile organic compound that has been used in various scientific applications. TATM is a trityl-based acetate ester, a type of organic compound that is composed of an ester group, three acetyl groups, and a trityl group. It is a colorless solid with a melting point of 108-110°C. TATM has been used in a variety of laboratory experiments and scientific research applications due to its versatility and stability.
Scientific Research Applications
Oxidative Chemistry and Synthesis
- Research on natural antioxidants like hydroxytyrosol reveals oxidative pathways and chemical syntheses that could parallel the study of acetate derivatives, showing potential applications in exploring antioxidant mechanisms and synthesizing related compounds (Lucia et al., 2006).
- The synthesis of thiazolidin-4-ones based on certain acetate derivatives outlines a method that could be adapted for the synthesis of complex molecules, including potential applications in designing compounds with antibacterial activity (Čačić et al., 2009).
Marine Fungal Compounds
- Studies on marine fungi Penicillium sp. and Trichoderma atroviride G20-12 led to the isolation of new compounds, demonstrating the potential of marine organisms as sources for novel chemical entities. This research could guide the exploration of marine resources for finding new derivatives of complex acetates with unique properties (Wu et al., 2010); (Sun et al., 2009).
Enzyme-Catalyzed Synthesis
- Enzymatic resolution has been applied to synthesize novel carbasugar derivatives, showcasing enzyme-catalyzed methods as valuable tools for creating stereoselective compounds. This could hint at enzymatic approaches to modify or synthesize compounds like "[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate" for specific scientific applications (Gümüş & Tanyeli, 2010).
Antimicrobial and Anticancer Properties
- Synthesis and evaluation of new 1,2,3-triazoles provide an example of how chemical derivatives are analyzed for their biological activities, such as antimicrobial and anticancer properties. This approach could be relevant for assessing the biological activities of acetate derivatives in medical research (Holla et al., 2005).
properties
IUPAC Name |
[4,5,6-triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H34O10/c1-21(34)39-29-28(43-32(42-24(4)37)31(41-23(3)36)30(29)40-22(2)35)20-38-33(25-14-8-5-9-15-25,26-16-10-6-11-17-26)27-18-12-7-13-19-27/h5-19,28-32H,20H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJGUFOLNHYRQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(OC(C(C1OC(=O)C)OC(=O)C)OC(=O)C)COC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H34O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60905325 | |
Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
590.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4,5,6-Triacetyloxy-2-(trityloxymethyl)oxan-3-yl] acetate | |
CAS RN |
37074-90-1, 10028-44-1, 92621-31-3 | |
Record name | NSC404268 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404268 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC52915 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52915 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC52914 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52914 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetra-O-acetyl-6-O-(triphenylmethyl)hexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60905325 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.